tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate
Overview
Description
tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate is a complex organic compound that features a tert-butyl group, a pyridine ring, and a cyclohexyl carbamate moiety
Mechanism of Action
Mode of action
The compound contains a carbamate group, which is known to form reversible bonds with amino acids in proteins, potentially altering their function .
Biochemical pathways
The exact biochemical pathways this compound might affect are unknown without further study. Compounds with similar structures have been used in the synthesis of pyrroles , which are involved in various biological processes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are unknown without experimental data. The presence of the carbamate group might influence its absorption and distribution due to its polarity .
Action environment
The efficacy and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For example, the carbamate group is known to be sensitive to pH changes .
Biochemical Analysis
Biochemical Properties
tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been observed to impact the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. For example, it may inhibit enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. These interactions can influence the compound’s accumulation and overall efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its activity and interactions with other biomolecules, thereby influencing its overall effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of a pyridine derivative with a benzylamine, followed by cyclization and carbamate formation. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, and electrophiles like alkyl halides or acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile or electrophile involved .
Scientific Research Applications
tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate
- tert-Butyl 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)ethane-1,2-diamine .
Uniqueness
tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-methyl-N-[4-[(3-pyridin-4-ylphenyl)methylamino]cyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c1-24(2,3)29-23(28)27(4)22-10-8-21(9-11-22)26-17-18-6-5-7-20(16-18)19-12-14-25-15-13-19/h5-7,12-16,21-22,26H,8-11,17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSOJAALCCJCNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(CC1)NCC2=CC(=CC=C2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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